Dabigatran ethyl ester hydrochloride

NQO2 inhibition Enzyme kinetics Off-target pharmacology

Dabigatran ethyl ester hydrochloride (CAS 211914-50-0) is not a generic thrombin inhibitor—it is the pharmacopeial critical impurity marker (EP Impurity B, USP Related Compound B) and the preferred probe for NQO2 (IC₅₀ 0.8 μM, 4.7-fold more potent than dabigatran). Its unique ethyl ester moiety enables dual-target studies of coagulation (Ki 4.5 nM) and NQO2-mediated oxidative stress. Substitution with other dabigatran forms invalidates HPLC/LC-MS method validation and NQO2 assays. Procure ≥98% HPLC purity for reliable batch-release testing, stability studies, and deuterated internal standard synthesis.

Molecular Formula C27H30ClN7O3
Molecular Weight 536.0 g/mol
CAS No. 211914-50-0
Cat. No. B194505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran ethyl ester hydrochloride
CAS211914-50-0
SynonymsDabigatran Ethyl Ester Hydrochloride Salt;  N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester Hydrochloride Salt
Molecular FormulaC27H30ClN7O3
Molecular Weight536.0 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl
InChIInChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H
InChIKeyFHWBKCGBULSVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Dabigatran Ethyl Ester Hydrochloride (CAS 211914-50-0) for NQO2 Inhibition and Analytical Reference Standard Procurement


Dabigatran ethyl ester hydrochloride (CAS 211914-50-0) is a synthetic derivative and active metabolite intermediate of the oral anticoagulant dabigatran etexilate, functioning as a potent and selective inhibitor of ribosyldihydronicotinamide dehydrogenase (NQO2, also known as NRH:quinone oxidoreductase 2) [1]. Structurally, it is the ethyl ester prodrug form of the active moiety dabigatran, with a molecular formula of C₂₇H₃₀ClN₇O₃ and a molecular weight of 536.03 g/mol [2]. It is officially designated as Dabigatran Etexilate EP Impurity B (HCl salt) and USP Related Compound B, and is primarily used as a high-purity analytical reference standard for pharmaceutical quality control and as a specialized research tool for investigating NQO2-mediated pathways [3].

Critical Differentiation: Why Dabigatran Ethyl Ester Hydrochloride (CAS 211914-50-0) Cannot Be Substituted with Other Dabigatran Derivatives


Generic substitution among dabigatran-related compounds is scientifically invalid due to fundamental differences in molecular structure, pharmacologic activity, and analytical purpose. While dabigatran etexilate is a double prodrug with an O-hexyl carbamate group designed for oral bioavailability, and dabigatran (free base) is the active thrombin inhibitor, dabigatran ethyl ester hydrochloride represents a distinct chemical entity with a unique ethyl ester moiety that confers significantly higher affinity for the NQO2 enzyme [1]. This compound is not a therapeutic agent but a critical impurity marker (EP Impurity B) and a specialized probe for NQO2-related research [2]. Substituting it with dabigatran, its mesylate salt, or other impurities would compromise experimental validity in NQO2 inhibition assays, invalidate HPLC method development and validation, and fail to meet pharmacopeial reference standard requirements for quality control of dabigatran etexilate drug substance [3].

Quantitative Evidence for Selecting Dabigatran Ethyl Ester Hydrochloride (CAS 211914-50-0): Comparator-Based Data Analysis


Enhanced NQO2 Inhibitory Potency: Dabigatran Ethyl Ester vs. Parent Dabigatran

Dabigatran ethyl ester hydrochloride demonstrates a Ki value of 0.9 μM and an IC50 value of 0.8 μM for NQO2 inhibition, representing a 1.6-fold and 4.7-fold improvement in potency, respectively, compared to the parent compound dabigatran (Ki = 1.4 μM; IC50 = 3.8 μM) [1]. Molecular docking studies confirm that the ethyl ester group extends the interaction surface, forming additional hydrophobic contacts with residues Ile 128 and Met 154 in the NQO2 active site, which accounts for the enhanced inhibitory activity .

NQO2 inhibition Enzyme kinetics Off-target pharmacology

Pharmacopeial Identity and Purity Specification for Regulatory Compliance

Dabigatran ethyl ester hydrochloride (CAS 211914-50-0) is formally recognized as Dabigatran Etexilate EP Impurity B (HCl salt) and USP Related Compound B, with a specified purity requirement of ≥98% by HPLC for use as an analytical reference standard [1]. This contrasts with dabigatran etexilate mesylate (the drug substance) which has a distinct CAS number (872728-81-9) and a different impurity profile, and with other related compounds like O-Desethyl dabigatran etexilate which lack official compendial monographs [2].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Solubility Profile for In Vitro and Analytical Applications

Dabigatran ethyl ester hydrochloride exhibits a solubility of ≥50 mg/mL (93.28 mM) in DMSO and 5 mg/mL (9.33 mM) in water with sonication, making it highly suitable for preparing concentrated stock solutions for in vitro assays . In contrast, the free base dabigatran shows poor aqueous solubility (<1 mg/mL), while dabigatran etexilate mesylate, designed for oral administration, has a different solubility profile optimized for gastrointestinal absorption [1].

Solubility Sample preparation Bioassays

Validated HPLC Retention Time for Impurity Identification

In validated reversed-phase HPLC methods for dabigatran etexilate drug substance and formulations, dabigatran ethyl ester hydrochloride (EP Impurity B) exhibits a distinct retention time of approximately 8.40 minutes under specified chromatographic conditions, enabling its unequivocal separation and quantification from the main drug peak and other process-related impurities [1]. This contrasts with dabigatran etexilate itself (retention time ~12.5 min) and other specified impurities like Impurity A and Impurity C, which elute at different times, allowing for selective and sensitive detection [2].

HPLC method development Impurity profiling Forced degradation

Thrombin Inhibition Potency Compared to Active Moiety

Dabigatran ethyl ester hydrochloride retains direct thrombin inhibitory activity with a Ki value of 4.5 nM, comparable to the active moiety dabigatran . However, unlike the therapeutic prodrug dabigatran etexilate (which requires metabolic activation by carboxylesterases to release dabigatran), dabigatran ethyl ester can inhibit thrombin directly without prior metabolic conversion, making it a more convenient tool for in vitro thrombin activity assays [1]. Additionally, its affinity for NQO2 is significantly higher than dabigatran's, creating a unique dual-target profile not observed with other derivatives [2].

Thrombin inhibition Anticoagulation Prodrug activation

Stability and Storage Requirements for Long-Term Experimental Use

Dabigatran ethyl ester hydrochloride demonstrates stability for at least 2 years when stored at -20°C in powder form, and for 6 months when stored as a DMSO solution at -20°C, as validated by HPLC purity monitoring [1]. This stability profile is superior to that of the mesylate salt of dabigatran etexilate, which is known to be hygroscopic and susceptible to degradation under ambient conditions, requiring more stringent storage [2].

Compound stability Storage conditions Long-term studies

Optimal Research and Industrial Use Cases for Dabigatran Ethyl Ester Hydrochloride (CAS 211914-50-0)


High-Purity Analytical Reference Standard for Pharmaceutical Quality Control

Procurement of dabigatran ethyl ester hydrochloride (≥98% purity, HPLC) is essential for use as a certified reference standard (EP Impurity B, USP Related Compound B) in the development and validation of HPLC and LC-MS methods for quantifying impurities in dabigatran etexilate drug substance and finished dosage forms [1]. Its well-defined retention time (~8.40 min under standard RP-HPLC conditions) and distinct mass spectrometric fragmentation pattern enable accurate identification and quantification during batch release testing, stability studies, and forced degradation experiments [2].

Selective NQO2 Probe for Off-Target Pharmacology Studies

Given its 4.7-fold greater potency for NQO2 inhibition (IC50 = 0.8 μM) compared to dabigatran (IC50 = 3.8 μM), this compound is the preferred tool for investigating NQO2-mediated cellular pathways, potential off-target effects of dabigatran-based therapies, and the role of NQO2 in oxidative stress and detoxification processes [3]. Its high DMSO solubility (≥50 mg/mL) facilitates preparation of concentrated stock solutions for dose-response studies and high-throughput screening .

Dual-Thrombin-NQO2 Inhibition Studies in Coagulation Research

This compound uniquely combines potent thrombin inhibition (Ki = 4.5 nM) with enhanced NQO2 inhibition (Ki = 0.9 μM), enabling researchers to study the interplay between coagulation pathways and NQO2-related cellular responses in a single experimental system . This dual-target profile cannot be achieved with dabigatran (weaker NQO2 inhibition) or dabigatran etexilate (prodrug requiring activation), making this compound irreplaceable for specific mechanistic investigations [4].

Synthesis of Labeled Internal Standards for Bioanalysis

Due to its structural stability and well-characterized physicochemical properties, dabigatran ethyl ester hydrochloride serves as a critical starting material for the synthesis of deuterated analogs (e.g., Dabigatran ethyl ester-d3 hydrochloride), which are used as internal standards in LC-MS/MS methods for quantifying dabigatran and its metabolites in plasma and other biological matrices during pharmacokinetic and bioequivalence studies . Its long-term stability (-20°C, ≥2 years) ensures consistent quality of the resulting labeled standards [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran ethyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.